3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl-
Description
The compound 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- features a five-membered isoxazolidine ring fused with a carboxamide group at position 2. Its structure includes:
- A 2-nitrophenyl substituent on the amide nitrogen.
- A phenyl group at position 2 of the isoxazolidine ring.
- A cyano (-CN) group at position 4.
This configuration confers unique electronic and steric properties. The cyano group, being strongly electron-withdrawing, may enhance the compound’s reactivity and polarity compared to analogs lacking this substituent .
Properties
CAS No. |
62513-16-0 |
|---|---|
Molecular Formula |
C17H14N4O4 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
5-cyano-N-(2-nitrophenyl)-2-phenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C17H14N4O4/c18-11-13-10-16(20(25-13)12-6-2-1-3-7-12)17(22)19-14-8-4-5-9-15(14)21(23)24/h1-9,13,16H,10H2,(H,19,22) |
InChI Key |
UFBWFJVKZQKAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON(C1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide typically involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a cyclization reaction with cyanoacetamide under basic conditions to yield the desired isoxazolidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-Amino-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide.
Reduction: Formation of 5-Cyano-N-(2-aminophenyl)-2-phenylisoxazolidine-3-carboxamide.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Target Compound : Isoxazolidine
- Structure : Five-membered ring containing one oxygen and one nitrogen atom.
- Substituents: Carboxamide (position 3), phenyl (position 2), cyano (position 5), and 2-nitrophenyl (amide-N).
Comparison Compounds :
1,4-Dihydropyridines () Examples: AZ331 and AZ257 (thieno[2,3-b]pyridines). Core: Six-membered dihydropyridine ring with nitrogen. Substituents: Furyl, bromophenyl, or methoxyphenyl groups; thioether linkages. Key Differences: Larger aromatic systems (e.g., thienopyridine) and sulfur-containing side chains may improve membrane permeability but reduce metabolic stability compared to the isoxazolidine core .
Nisoldipine-Related Compounds ()
- Examples : USP Nisoldipine Related Compounds C, D, E.
- Core : Dihydropyridine with ester groups.
- Substituents : 2-Nitrobenzylidene (Compound C), methyl/isobutyl esters (Compound E).
- Key Differences : Ester groups in these compounds are prone to hydrolysis, whereas the carboxamide in the target compound offers greater hydrolytic stability .
Spiro Benzo[c]isoxazole-Thiazolidin Derivative () Core: Spiro system combining benzoisoxazole and thiazolidin rings. Substituents: 2-Nitrophenyl, carbothioamide, morpholino group.
Substituent Analysis
Common Features :
Divergent Features :
| Compound Type | Position 5 Substituent | Position 2 Substituent | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Isoxazolidine | Cyano (-CN) | Phenyl | Carboxamide | ~350 (estimated) |
| AZ331 (Dihydropyridine) | Thioether-4-methoxyphenyl | Furyl | Thioether, methoxy | ~450 (estimated) |
| Nisoldipine Compound C | Methyl ester | 2-Nitrobenzylidene | Ester, nitro | 291.30 |
| Spiro Derivative | Carbothioamide | Morpholino | Spiro rings, thiazolidin | ~500 (estimated) |
Pharmacological Implications
- Dihydropyridines (): Known as calcium channel blockers; the thioether and furyl groups in AZ331/AZ257 may enhance lipid solubility for CNS penetration .
- Nisoldipine Analogs () : Ester hydrolysis metabolites contribute to their short half-life, whereas the target’s carboxamide could prolong activity .
Biological Activity
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its relevance in pharmacology and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 338.317 g/mol. The presence of the isoxazolidine ring contributes to its unique chemical reactivity and interaction with biological targets.
The mechanisms through which these compounds exert their effects often involve:
- Induction of Apoptosis : Many derivatives have been shown to induce programmed cell death in cancer cells, a crucial mechanism for effective anticancer agents.
- Inhibition of Cell Migration : Compounds that reduce the migratory capacity of cancer cells can prevent metastasis, making them valuable in cancer therapy.
Case Studies
- Cytotoxicity Evaluation : In a study evaluating various isoxazolidine derivatives, certain compounds demonstrated IC50 values below 100 μM against specific cancer cell lines. This indicates a promising lead for further development .
- Structure-Activity Relationship (SAR) : The incorporation of different substituents on the isoxazolidine ring has been systematically studied to determine their influence on biological activity. The presence of electron-withdrawing groups like nitro and cyano has been correlated with increased potency against cancer cell lines.
Synthesis
The synthesis of 3-Isoxazolidinecarboxamide can be achieved through various methods, including:
- One-Pot Reactions : Recent advancements in synthetic methodologies allow for efficient synthesis through one-pot reactions involving isoxazole derivatives . This approach simplifies the process while maintaining high yields.
Data Table
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- | C17H14N4O3 | TBD | Anticancer (potential) |
| Indoline derivative N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline | C16H16N2O3 | ~74 | Cytotoxicity in osteosarcoma |
Q & A
Q. What are the foundational synthetic routes for 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl-?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Substitution : React a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a nucleophile (e.g., pyridinemethanol) under alkaline conditions to introduce functional groups .
Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .
Condensation : Employ condensing agents (e.g., DCC or EDC) to couple intermediates with cyanoacetic acid derivatives .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to avoid side products.
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of techniques:
- Spectroscopy :
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- FT-IR to identify functional groups (e.g., cyano, carboxamide) .
- Chromatography :
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (ESI-MS) for molecular weight confirmation .
- Elemental Analysis to validate empirical formulas .
Advanced Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer : Apply statistical DoE to minimize experimental runs while maximizing data quality:
- Variables : Temperature, catalyst concentration, reaction time.
- Response Surface Methodology (RSM) to model interactions and identify optimal conditions .
- Example : A 3² factorial design for condensation reaction optimization:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 60 | 90 |
| Catalyst (mol%) | 5 | 15 |
Analyze yield data to pinpoint maxima and reduce byproduct formation .
Q. What computational strategies predict the reactivity and stability of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to:
- Map reaction pathways (e.g., cyclization or hydrolysis) using software like Gaussian or ORCA .
- Calculate thermodynamic parameters (ΔG‡, activation energy) to predict dominant reaction mechanisms .
- Validate predictions with experimental data (e.g., kinetic studies) .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Cross-Validation : Compare NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs) to identify misassignments .
- Byproduct Analysis : Use LC-MS to detect impurities (e.g., unreacted intermediates or oxidation products) .
- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What methodologies assess the compound’s pharmacological potential?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cytotoxicity : Test on cell lines (e.g., HEK293) via MTT assays, noting IC₅₀ values .
- Molecular Docking : Simulate binding interactions with targets (e.g., COX-2) using AutoDock Vina .
Tables for Key Data
Q. Table 1: Example Reaction Optimization via DoE
| Condition | Yield (%) | Byproduct (%) |
|---|---|---|
| 60°C, 5 mol% catalyst | 72 | 8 |
| 90°C, 15 mol% catalyst | 88 | 12 |
| Optimal (80°C, 10 mol%) | 95 | 3 |
Q. Table 2: Spectroscopic Reference Data
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR | δ 8.2 (d, Ar-H), δ 4.5 (m, isoxazolidine) |
| ESI-MS | [M+H]⁺ m/z = 356.1 (calculated: 356.3) |
| FT-IR | 2240 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
